3-[(Hydroxyamino)iminomethyl]-benzoic acid
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Overview
Description
Scientific Research Applications
Synthesis and Biological Properties
3-[(Hydroxyamino)iminomethyl]-benzoic acid and its derivatives are actively researched for their potential applications in various scientific fields. A significant focus is on the synthesis of novel derivatives and exploring their biological activities. For instance, a novel ester/hybrid derivative of 3-Hydroxy benzoic acid was synthesized and demonstrated potential antibacterial activity, indicating the utility of these compounds in developing new drug candidates (Satpute, Gangan, & Shastri, 2018). Furthermore, the synthesis of complex molecular structures involving this compound has been explored. One study described the synthesis of discrete molecular complexes, one and two-dimensional coordination polymers, showcasing the compound's potential in material science and molecular engineering (Rad et al., 2016).
Metabolic Studies
Investigations into the metabolism and excretion kinetics of related compounds, such as Uvinul A plus®, have provided insights into human exposure and the biological transformation of these substances. These studies are crucial for understanding the safety and environmental impact of these compounds (Stoeckelhuber et al., 2020).
Chemical Functionalization and Applications
The chemical modification and functionalization of benzoic acid derivatives offer a wide range of applications. For example, a study on Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives highlighted their significance in drug molecules and natural products, providing tools for step-economical organic synthesis (Li et al., 2016). Additionally, the synthesis and biological activity of 2-Hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamide showcased the antimicrobial and antifungal activities of these compounds, emphasizing their potential in medical and biological applications (Patel & Patel, 2010).
Safety And Hazards
properties
IUPAC Name |
3-[(Z)-N'-hydroxycarbamimidoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-7(10-13)5-2-1-3-6(4-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCLPFBIVUPTAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430619 |
Source
|
Record name | 3-[(Hydroxyamino)iminomethyl]-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Hydroxyamino)iminomethyl]-benzoic acid | |
CAS RN |
199447-10-4 |
Source
|
Record name | 3-[(Hydroxyamino)iminomethyl]-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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